molecular formula C20H14N4O2S B12153318 2-(1,3-benzothiazol-2-yl)-N'-(phenylcarbonyl)pyridine-3-carbohydrazide

2-(1,3-benzothiazol-2-yl)-N'-(phenylcarbonyl)pyridine-3-carbohydrazide

Cat. No.: B12153318
M. Wt: 374.4 g/mol
InChI Key: DNFINPPNRSKDJC-UHFFFAOYSA-N
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Description

The compound 2-(1,3-benzothiazol-2-yl)-N'-(phenylcarbonyl)pyridine-3-carbohydrazide features a hybrid heterocyclic scaffold combining benzothiazole, pyridine, and a carbohydrazide moiety. The benzothiazole ring (a bicyclic structure with sulfur and nitrogen) is linked via an amino group to a pyridine-3-carbohydrazide backbone, which is further substituted with a phenylcarbonyl group. This structure is associated with diverse biological activities, including antimicrobial and enzyme inhibitory properties, as inferred from related analogs in the literature .

Properties

Molecular Formula

C20H14N4O2S

Molecular Weight

374.4 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-yl)-N'-benzoylpyridine-3-carbohydrazide

InChI

InChI=1S/C20H14N4O2S/c25-18(13-7-2-1-3-8-13)23-24-19(26)14-9-6-12-21-17(14)20-22-15-10-4-5-11-16(15)27-20/h1-12H,(H,23,25)(H,24,26)

InChI Key

DNFINPPNRSKDJC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NNC(=O)C2=C(N=CC=C2)C3=NC4=CC=CC=C4S3

Origin of Product

United States

Preparation Methods

The synthetic routes for this compound can vary, but one common method involves the condensation of 2-aminobenzothiazole with pyridine-3-carboxylic acid hydrazide in the presence of a suitable coupling agent (such as DCC or EDC) and a base (like triethylamine). The reaction proceeds as follows:

2-aminobenzothiazole+pyridine-3-carboxylic acid hydrazide2-(1,3-benzothiazol-2-yl)-N’-(phenylcarbonyl)pyridine-3-carbohydrazide\text{2-aminobenzothiazole} + \text{pyridine-3-carboxylic acid hydrazide} \rightarrow \text{2-(1,3-benzothiazol-2-yl)-N'-(phenylcarbonyl)pyridine-3-carbohydrazide} 2-aminobenzothiazole+pyridine-3-carboxylic acid hydrazide→2-(1,3-benzothiazol-2-yl)-N’-(phenylcarbonyl)pyridine-3-carbohydrazide

Industrial production methods may involve modifications of this basic route, optimization for yield, and scalability.

Chemical Reactions Analysis

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation states of the nitrogen and sulfur atoms.

    Reduction: Reduction reactions may occur, affecting the carbonyl group or other functional groups.

    Substitution: Substitution reactions can replace specific atoms or groups within the molecule.

    Common Reagents and Conditions: Reagents like oxidizing agents (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and acid/base catalysts play crucial roles.

    Major Products: The major products depend on the specific reaction conditions and the functional groups involved.

Scientific Research Applications

This compound has diverse applications:

    Medicinal Chemistry: Researchers explore its potential as an antitumor, antimicrobial, or anti-inflammatory agent.

    Biological Studies: It might serve as a fluorescent probe or enzyme inhibitor.

    Industry: Its unique structure could find applications in materials science or catalysis.

Mechanism of Action

The exact mechanism remains an active area of research. its effects likely involve interactions with specific protein targets or cellular pathways. Further studies are needed to elucidate these mechanisms.

Comparison with Similar Compounds

Notes

  • Spectral Consistency: IR and NMR data across derivatives validate structural integrity, with minor shifts reflecting substituent effects .
  • Limitations: Direct biological data for the target compound is lacking; inferences rely on structurally related molecules.

Biological Activity

The compound 2-(1,3-benzothiazol-2-yl)-N'-(phenylcarbonyl)pyridine-3-carbohydrazide is a novel derivative of benzothiazole that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure

The molecular structure of the compound can be represented as follows:

  • Molecular Formula : C15H12N4OS
  • Molecular Weight : 304.35 g/mol
  • IUPAC Name : 2-(1,3-benzothiazol-2-yl)-N'-(phenylcarbonyl)pyridine-3-carbohydrazide

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets involved in cell signaling and apoptosis. Research indicates that benzothiazole derivatives can induce apoptosis in cancer cells by activating caspases, particularly procaspase-3, which plays a crucial role in the apoptotic pathway. The mechanism involves:

  • Caspase Activation : The compound has been shown to activate procaspase-3 to caspase-3, leading to programmed cell death in cancer cells.
  • Inhibition of Tumor Growth : By interfering with critical signaling pathways, it may inhibit the proliferation of tumor cells.

Anticancer Properties

A series of studies have evaluated the anticancer properties of compounds structurally similar to 2-(1,3-benzothiazol-2-yl)-N'-(phenylcarbonyl)pyridine-3-carbohydrazide. For instance:

  • In vitro Studies : The compound exhibited significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and U937 (leukemia). The IC50 values ranged from 5.2 μM to 6.6 μM for selected derivatives, indicating potent anticancer activity .
CompoundIC50 (μM)Cell Line
8j5.2U937
8k6.6MCF-7

Mechanistic Insights

The activation of caspase-3 is a pivotal event in the apoptosis induced by this compound. In experiments comparing its effects with known activators like PAC-1, results demonstrated that compounds similar to 2-(1,3-benzothiazol-2-yl)-N'-(phenylcarbonyl)pyridine-3-carbohydrazide exhibited strong caspase activation activity.

CompoundCaspase-3 Activation (%)
PAC-1100 ± 4
8j99 ± 10
8k114 ± 10

Case Studies

Several case studies highlight the potential therapeutic applications of benzothiazole derivatives:

  • Cancer Treatment : A study demonstrated that benzothiazole derivatives could induce apoptosis in HeLa cells through caspase activation, supporting their use as anticancer agents .
  • Antimicrobial Activity : Other research has indicated that similar compounds possess antimicrobial properties, making them candidates for further development in treating infections .

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